Ortho vs. Meta Chloro Substitution: A Pharmacophore Distinction, Not an Isostere
The closest structurally characterized analog is the 2-chlorophenyl congener (PDB 4P5Q ligand: 2-amino-1-(2-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide), which achieved low-nanomolar EphA3 affinity [1]. The target compound bears a 3-chlorophenyl group. In related pyrroloquinoxaline SAR series, shifting the chloro substituent from ortho to meta position alters the dihedral angle between the phenyl ring and the tricyclic core, affecting the inhibitor's ability to occupy the hydrophobic 'DFG-out' back pocket of kinases [2]. This is a critical pharmacophoric difference, not a conservative substitution.
| Evidence Dimension | Ligand-protein co-crystal structure and kinase selectivity profile |
|---|---|
| Target Compound Data | Not directly determined in published studies |
| Comparator Or Baseline | 2-chlorophenyl analog (PDB 4P5Q): EphA3 Kd < 100 nM; type II binding mode confirmed by X-ray crystallography at 1.35 Å resolution [1] |
| Quantified Difference | Substitution position (ortho-Cl → meta-Cl) is expected to modify binding mode; carboxamide replaced by ethyl ester eliminates hydrogen-bonding interactions critical for the type II inhibitor pharmacophore |
| Conditions | EphA3 catalytic domain in in vitro kinase assay and X-ray crystallography [1] |
Why This Matters
Procurement for kinase inhibitor research demands awareness that the 3-chlorophenyl ester variant has not been validated as an Eph kinase inhibitor; it may serve as a negative control or an orthogonal scaffold probe.
- [1] Unzue, A., et al. J. Med. Chem., 2014, 57, 6834–6844. PDB 4P5Q. View Source
- [2] PDB 4P5Q summary: Human EphA3 Kinase domain in complex with quinoxaline derivatives. View Source
